Cas no 101607-49-2 (Dibenz[c,h]acridine,1,2,3,4-tetrahydro-7-methyl-)

Dibenz[c,h]acridine,1,2,3,4-tetrahydro-7-methyl- structure
101607-49-2 structure
Product Name:Dibenz[c,h]acridine,1,2,3,4-tetrahydro-7-methyl-
CAS-nummer:101607-49-2
MF:C22H19N
MW:297.392965555191
CID:189520
PubChem ID:58572
Update Time:2025-04-19

Dibenz[c,h]acridine,1,2,3,4-tetrahydro-7-methyl- Chemische en fysische eigenschappen

Naam en identificatie

    • Dibenz[c,h]acridine,1,2,3,4-tetrahydro-7-methyl-
    • 7-methyl-1,2,3,4-tetrahydro-dibenz[c,h]acridine
    • DIBENZ(c,h)ACRIDINE, 1,2,3,4-TETRAHYDRO-7-METHYL-
    • 1',2',3',4'-Tetrahydro-10-methyl-1,2:7,8-dibenzoacridin
    • 10-Methyl-1,2-tetrahydro-1,2:7,8-benzacridine
    • 7-Methyl-1,2,3,4-tetrahydrodibenz(c,h)acridine
    • 7-methyl-1,2,3,4-tetrahydrodibenzo[c,h]acridine
    • AC1L1PAS
    • CTK8G4368
    • LS-60303
    • DTXSID70144061
    • BRN 0254621
    • 101607-49-2
    • 13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22)-nonaene
    • Inchi: 1S/C22H19N/c1-14-17-12-10-15-6-2-4-8-19(15)21(17)23-22-18(14)13-11-16-7-3-5-9-20(16)22/h2,4,6,8,10-13H,3,5,7,9H2,1H3
    • InChI-sleutel: LQOBCWOBZYRUBR-UHFFFAOYSA-N
    • LACHT: N1C2C3C=CC=CC=3C=CC=2C(C)=C2C=CC3CCCCC=3C=12

Berekende eigenschappen

  • Exacte massa: 297.15187
  • Monoisotopische massa: 297.152
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 0
  • Complexiteit: 432
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 12.9A^2
  • XLogP3: 6.5

Experimentele eigenschappen

  • Dichtheid: 1.0426 (rough estimate)
  • Kookpunt: 428.9°C (rough estimate)
  • Vlampunt: 235.1°C
  • Brekindex: 1.8500 (estimate)
  • PSA: 12.89
  • LogboekP: 5.72840

Dibenz[c,h]acridine,1,2,3,4-tetrahydro-7-methyl- Beveiligingsinformatie

  • Veiligheidstermijn:x."> Questionable carcinogen with experimental tumorigenic data. When heated to decomposition it emits toxic fumes of NOx.
Aanbevolen leveranciers
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk